molecular formula C14H15N3O2S B1384308 N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide CAS No. 871909-80-7

N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B1384308
CAS No.: 871909-80-7
M. Wt: 289.35 g/mol
InChI Key: LNODMCWZZCWRKU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₅N₃O₂S . This compound features a thiazolidinone core substituted with a phenylimino group (C₆H₅N=) at position 2 and a cyclopropyl-acetamide moiety at position 3. The cyclopropyl group introduces steric strain, enhancing nucleophilicity, while the phenylimino group contributes to resonance stabilization, influencing reaction kinetics and selectivity .

Properties

IUPAC Name

N-cyclopropyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-12(15-10-6-7-10)8-11-13(19)17-14(20-11)16-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,18)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNODMCWZZCWRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of cyclopropylamine with a thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound features a thiazolidine ring which is known for its biological activity. The cyclopropyl group contributes to the compound's unique reactivity and interaction with biological targets.

Medicinal Chemistry

N-Cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has been studied for its potential as a therapeutic agent in various disease models. Its structure suggests possible inhibition of certain enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

Research has indicated that derivatives of thiazolidine compounds exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against cancer cell lines in vitro, suggesting potential for development as anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies have shown that thiazolidine derivatives can inhibit the growth of various bacterial strains, indicating a potential application in developing new antibiotics .

Materials Science

In materials science, compounds like this compound are being explored for their ability to form polymers or composites with unique properties. Their chemical stability and reactivity can be utilized to create materials with specific mechanical or thermal properties.

Proteomics Research

The compound is used in proteomics as a reagent for studying protein interactions and modifications. Its ability to selectively bind to certain protein targets makes it valuable in understanding cellular mechanisms and pathways .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity
AntimicrobialInhibition of bacterial growth
ProteomicsProtein binding studies

Comparative Analysis with Related Compounds

Compound NameActivity TypeEfficacy
Thiazolidine Derivative AAnticancerModerate
Thiazolidine Derivative BAntimicrobialHigh
N-Cyclopropyl CompoundProteomicsSelective binding

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Key Substituents Melting Point (°C) Key Properties
Target Compound C₁₄H₁₅N₃O₂S Cyclopropyl, phenylimino Not reported High nucleophilicity (cyclopropyl strain), resonance stabilization (phenylimino)
N-(4-Methoxyphenyl) analog C₂₄H₂₁N₃O₃S 4-Methoxyphenyl, phenyl Not reported Enhanced electron-donating effects (methoxy), increased steric bulk
Sulfonyl derivative C₂₄H₂₁N₃O₄S₂ Phenylsulfonyl, 2-methylphenyl Not reported Higher molecular weight (479.57 g/mol), potential for altered solubility
Tautomeric analog (3c-I/3c-A) C₁₉H₂₀N₃O₂S 4-Ethoxyphenyl Not reported Exists as 1:1 tautomeric mixture (thiazolidinone vs. 4,5-dihydrothiazole)
Propan-2-ylidenehydrazinylidene C₈H₁₁N₅O₂S Propan-2-ylidenehydrazinylidene 230–232 Lower yield (52%), distinct NH/NH₂ IR peaks

Key Observations :

  • The cyclopropyl group in the target compound distinguishes it from analogs with bulkier (e.g., methoxyphenyl ) or electron-withdrawing (e.g., sulfonyl ) substituents.
  • The propan-2-ylidenehydrazinylidene analog shows lower synthetic efficiency (52% yield), suggesting cyclopropyl substitution may improve reaction pathways.

Crystallographic and Analytical Tools

  • Software : SHELX , ORTEP-3 , and SIR97 are widely used for structural determination. The target compound’s tautomerism (if any) could be analyzed via these tools.
  • Spectroscopy: ¹H NMR and IR (e.g., NH/NH₂ peaks in ) are critical for characterizing thiazolidinone derivatives.

Biological Activity

N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a compound within the thiazolidinone class, characterized by its unique molecular structure that includes a cyclopropyl group and a phenylimino moiety. This article explores the biological activities associated with this compound, including its potential pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₂S, with a molar mass of 289.35 g/mol. The compound features a thiazolidinone ring structure known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₂S
Molar Mass289.35 g/mol
Density1.47 g/cm³ (predicted)
pKa14.75 (predicted)

1. Anti-inflammatory Properties

Research indicates that compounds within the thiazolidinone family exhibit significant anti-inflammatory activities. For instance, this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have shown that thiazolidinones can act as selective COX inhibitors, which can reduce inflammation and pain .

2. Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. The structural features of this compound suggest potential efficacy against various microbial strains. Several derivatives have demonstrated significant antibacterial and antifungal activities in vitro .

3. Anticancer Potential

This compound's structural characteristics position it as a candidate for anticancer research. Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways . The thiazolidinone core has been linked to anticancer activity due to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis.

While specific mechanisms for this compound remain largely unexplored, the presence of the thiazolidinone scaffold suggests several possible interactions:

  • Inhibition of Enzymatic Activity : Potential inhibition of COX or lipoxygenase (LOX) enzymes.
  • Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Contributing to oxidative stress leading to apoptosis.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of various thiazolidinone derivatives, including N-cyclopropyl analogs:

  • Study on COX Inhibition : A study highlighted that several thiazolidinones exhibit IC50 values in the nanomolar range for COX inhibition, suggesting potent anti-inflammatory effects .
  • Antimicrobial Screening : In vitro assays demonstrated that thiazolidinone derivatives could inhibit bacterial growth effectively, with some compounds showing activity against resistant strains .
  • Anticancer Activity : Research into similar compounds revealed their ability to induce apoptosis in specific cancer cell lines through both intrinsic and extrinsic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

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